Cas no 2164962-36-9 (tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate)

tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate structure
2164962-36-9 structure
Product Name:tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS No:2164962-36-9
MF:C12H19NO3
MW:225.28
MDL:MFCD32869270
CID:5096407
PubChem ID:154733339
Update Time:2024-11-08

tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • BS-43457
    • starbld0048195
    • MFCD32869270
    • CS-0310267
    • SY323695
    • t-Butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • 3-Boc-1-acetyl-3-azabicyclo[3.1.0]hexane
    • 2164962-36-9
    • Tert-butyl1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • D95212
    • MDL: MFCD32869270
    • Inchi: 1S/C12H19NO3/c1-8(14)12-5-9(12)6-13(7-12)10(15)16-11(2,3)4/h9H,5-7H2,1-4H3
    • InChI Key: SKLTXEFXYVWWTA-UHFFFAOYSA-N
    • SMILES: C1C2CN(C(OC(C)(C)C)=O)CC12C(=O)C

Computed Properties

  • Exact Mass: 225.13649347g/mol
  • Monoisotopic Mass: 225.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 46.6Ų

tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Pricemore >>

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Chemenu
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tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
2164962-36-9 95%+
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Chemenu
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tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
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tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
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eNovation Chemicals LLC
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eNovation Chemicals LLC
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